molecular formula C10H9NO5 B5788346 [3-(2-nitrovinyl)phenoxy]acetic acid

[3-(2-nitrovinyl)phenoxy]acetic acid

Cat. No. B5788346
M. Wt: 223.18 g/mol
InChI Key: CDBQETHZTGGQQM-SNAWJCMRSA-N
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Description

[3-(2-nitrovinyl)phenoxy]acetic acid, also known as NVA, is a chemical compound that has been widely researched for its potential use in various scientific applications. NVA is a derivative of 2-nitrovinyl, which is a compound that has been shown to exhibit antimicrobial properties.

Scientific Research Applications

[3-(2-nitrovinyl)phenoxy]acetic acid has been studied extensively for its potential use in various scientific applications. One of the most promising applications is in the field of agriculture, where [3-(2-nitrovinyl)phenoxy]acetic acid has been shown to exhibit herbicidal properties. Studies have demonstrated that [3-(2-nitrovinyl)phenoxy]acetic acid can effectively control the growth of weeds in crops, without causing harm to the crops themselves.
[3-(2-nitrovinyl)phenoxy]acetic acid has also been studied for its potential use in the treatment of cancer. Research has shown that [3-(2-nitrovinyl)phenoxy]acetic acid can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.

Mechanism of Action

The mechanism of action of [3-(2-nitrovinyl)phenoxy]acetic acid is not fully understood. However, studies have suggested that [3-(2-nitrovinyl)phenoxy]acetic acid may act by inhibiting the growth and proliferation of cells. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
[3-(2-nitrovinyl)phenoxy]acetic acid has been shown to have a number of biochemical and physiological effects. In addition to its herbicidal and anticancer properties, [3-(2-nitrovinyl)phenoxy]acetic acid has also been shown to exhibit antioxidant activity. This makes it a potential candidate for the development of new antioxidant therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [3-(2-nitrovinyl)phenoxy]acetic acid in lab experiments is its relatively low toxicity. Unlike many other chemical compounds, [3-(2-nitrovinyl)phenoxy]acetic acid is not highly toxic to cells or organisms. This makes it a safer option for use in lab experiments.
However, one of the limitations of using [3-(2-nitrovinyl)phenoxy]acetic acid is its relatively low solubility in water. This can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on [3-(2-nitrovinyl)phenoxy]acetic acid. One area of focus could be on the development of new herbicidal and anticancer therapies based on [3-(2-nitrovinyl)phenoxy]acetic acid. Another area of focus could be on the development of new antioxidant therapies based on [3-(2-nitrovinyl)phenoxy]acetic acid. Additionally, further research could be conducted to better understand the mechanism of action of [3-(2-nitrovinyl)phenoxy]acetic acid and its potential applications in other areas of science.

Synthesis Methods

The synthesis of [3-(2-nitrovinyl)phenoxy]acetic acid involves the reaction between 2-nitrovinyl and phenoxyacetic acid. The reaction is typically carried out in the presence of a catalyst, such as zinc or copper, and requires specific conditions, such as a controlled temperature and pressure. The resulting product is a yellow crystalline solid that is soluble in organic solvents.

properties

IUPAC Name

2-[3-[(E)-2-nitroethenyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c12-10(13)7-16-9-3-1-2-8(6-9)4-5-11(14)15/h1-6H,7H2,(H,12,13)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBQETHZTGGQQM-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC(=O)O)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[(E)-2-nitroethenyl]phenoxy}acetic acid

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